Fura 2-AM
Overview
Description
Synthesis Analysis
Fura 2-AM and its derivatives can be synthesized through various methods. For instance, highly substituted furans, similar in structure to Fura 2-AM, have been synthesized using reactions involving 2-(1-alkynyl)-2-alken-1-ones with nucleophiles catalyzed by gold and other transition metals (Yao, Zhang, & Larock, 2004). Another example involves the enzymatic synthesis of polyesters using bis(hydroxymethyl)furan, demonstrating a bio-based approach to creating furan derivatives (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of Fura 2-AM is complex and interacts with various biological systems. For instance, it has been observed that Fura 2-AM undergoes modification when exposed to isolated skeletal muscle sarcoplasmic reticulum vesicles, suggesting selective enzymatic hydrolysis of some ester moieties on Fura 2-AM (Highsmith, Bloebaum, & Snowdowne, 1986).
Chemical Reactions and Properties
Fura 2-AM undergoes various chemical reactions, particularly in biological contexts. For example, in human polymorphonuclear leukocytes, Fura-2 trapped by cells incubated with Fura-2 AM yielded measurements of Ca2+ that were affected by the presence of a Ca2+-insensitive component, likely resulting from incomplete deesterification (Scanlon, Williams, & Fay, 1987).
Physical Properties Analysis
The physical properties of Fura 2-AM and its derivatives, such as furans, can be quite varied. For example, the synthesis of a novel Cu(II) complex with α-furan carboxylate and 2,2′-bispyridine showed properties like distorted quadrangle pyramid geometry in its crystal structure, demonstrating the diverse physical attributes of furan derivatives (Zheng et al., 2007).
Chemical Properties Analysis
The chemical properties of Fura 2-AM are influenced by its interaction with various ions and molecules. For instance, Fura-2, a form of Fura 2-AM, exhibits redox properties in biomimetic membranes, demonstrating its sensitivity to changes in pH, reactive oxygen species concentration, and membrane potential (Gulaboski et al., 2008).
Scientific Research Applications
Measuring Intracellular Free Ca2+ Concentration : Fura-2 AM is used to measure intracellular free Ca2+ concentration using a fluorescence ratio method. The hydrolysis of Fura-2 AM by cells leads to the formation of Fura-2, a major cellular fluorescent metabolite (Oakes, Martin, Lisek, & Powis, 1988).
Application in Different Cell Types : It has been successfully used in neurons, macrophages, and vascular smooth muscle strips for measuring intracellular calcium concentration (Zhang Jun-tia, 1991).
Estimating Endogenous Calcium Buffers : Fura-2 can estimate endogenous calcium buffers and their properties, and it acts as a probe for Ca fluxes across the membrane when present at high concentrations (Neher, 1995).
Use in Human Skeletal Muscle : It can be used to estimate resting levels and changes in myoplasmic Ca2+ in human skeletal muscle (Iaizzo, Seewald, Oakes, & Lehmann-Horn, 1989).
Ca2+ Measurement in Polymorphonuclear Leukocytes : Fura-2 can accurately measure Ca2+ in polymorphonuclear leukocytes by assessing the presence of Ca2+-insensitive fluorescence (Scanlon, Williams, & Fay, 1987).
Studying Cell Polarity Control : It can visualize and quantify the cytoplasmic Ca2+ gradient in rhizoid cells of Fucus serratus, suggesting its potential role in cell polarity control (Brownlee & Pulsford, 1988).
Monitoring Cytosolic Free Calcium Changes : Fura-2 is used as a fluorescent probe to monitor cytosolic free calcium changes in living cells, addressing various limitations and providing solutions (Roe, Lemasters, & Herman, 1990).
Measuring Cytosolic Free Ca2+ in Various Cell Types : Proper usage of Fura-2 for measuring cytosolic free Ca2+ requires homogeneous distribution of the dye and a proper calibration procedure (Malgaroli, Milani, Meldolesi, & Pozzan, 1987).
Safety And Hazards
properties
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N3O24/c1-25-7-8-32(46(16-39(53)65-20-60-26(2)48)17-40(54)66-21-61-27(3)49)35(11-25)58-9-10-59-36-12-31-13-37(43-45-15-38(71-43)44(57)69-24-64-30(6)52)70-34(31)14-33(36)47(18-41(55)67-22-62-28(4)50)19-42(56)68-23-63-29(5)51/h7-8,11-15H,9-10,16-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRLGDRGCKUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N3O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148784 | |
Record name | Fura 2AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1001.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fura 2-AM | |
CAS RN |
108964-32-5 | |
Record name | Fura 2AM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108964-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fura 2AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURA-2-ACETOXYMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z597XP8YFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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